Product packaging for 5-Bromobenzo[c]isoxazol-3(1H)-one(Cat. No.:)

5-Bromobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13659356
M. Wt: 214.02 g/mol
InChI Key: ZBLZDNIDPBEJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromobenzo[c]isoxazol-3(1H)-one (CAS 1260851-15-7) is a brominated derivative of the privileged benzo[c]isoxazolone heterocyclic scaffold. This structure is of significant interest in modern synthetic and medicinal chemistry, where such frameworks are fundamental to a majority of pharmaceutical agents due to their favorable physicochemical properties . The compound features a bromine atom at the 5-position, which serves as a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient synthesis of more complex and diverse molecular libraries for biological screening . The benzoisoxazolone core is a recognized "privileged scaffold" in drug discovery, present in various biologically active compounds and therapeutic agents . Related benzo[d]isoxazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key target in cancer therapy, and have also been incorporated into the design of novel anticonvulsant agents . The synthetic accessibility and potential for substitution on both the benzene and isoxazole rings make this scaffold a valuable intermediate for creating targeted compounds for biological evaluation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage procedures. Store under recommended cold-chain conditions (2-8°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO2 B13659356 5-Bromobenzo[c]isoxazol-3(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H

InChI Key

ZBLZDNIDPBEJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)ON2

Origin of Product

United States

Contextual Significance Within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds being integral to life sciences and material science. google.com Heterocyclic compounds, such as 5-Bromobenzo[c]isoxazol-3(1H)-one, are among the most important lead compounds in the discovery of new drugs. google.com The isoxazole (B147169) ring system, in particular, is a five-membered heterocycle that is a component of various natural and medicinal products. clockss.org Derivatives of isoxazole have demonstrated a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.net

The benzo[c]isoxazol-3(1H)-one core is a crucial pharmacophore with activity against both Gram-positive and Gram-negative bacteria. google.com The incorporation of a bromine atom at the 5-position, as in this compound, further enhances its utility. The bromine atom can act as a handle for various chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives. This makes it a valuable intermediate for creating more complex molecular architectures.

Historical Perspective on Benzo C Isoxazolone Chemistry

The exploration of benzoisoxazole chemistry has a rich history, with early research paving the way for the synthesis of a multitude of derivatives. A foundational method for synthesizing the parent benzo[c]isoxazol-3(1H)-one involves the reduction of the nitro group of o-nitrobenzoic acid or its ester using zinc powder to form a hydroxylamine (B1172632) intermediate. google.com This intermediate then undergoes an intramolecular O-acylation cyclization reaction to yield the desired benzo[c]isoxazol-3(1H)-one structure. google.com This particular synthetic route has been widely adopted for the preparation of drugs containing this structural fragment. google.com

Another notable, though more complex, historical synthesis involves the intramolecular cyclization of o-nitro-α-acetoxy-acetic acid with phosphorus oxychloride. google.com More recent developments have focused on improving efficiency and simplicity. For example, a patented two-step method involves the condensation of a substituted aromatic intermediate with a hydrazone, followed by oxidation with a high-valent organic iodine reagent to form the benzo[c]isoxazol-3(1H)-one core. google.com The thermolysis of 2-azidobenzophenones has also been explored as a route to 3-substituted benzo[c]isoxazoles. researchgate.net These advancements highlight the ongoing efforts to refine and expand the synthetic toolkit for this important class of compounds.

Scope and Objectives of Current and Future Research on 5 Bromobenzo C Isoxazol 3 1h One

Current research on 5-Bromobenzo[c]isoxazol-3(1H)-one and its parent scaffold, benzo[d]isoxazole, is heavily focused on its application in medicinal chemistry. The benzo[d]isoxazole framework is a key component in a variety of pharmaceuticals, including certain antipsychotics and anticonvulsants. wikipedia.orgacs.orgnih.gov The objective of much of this research is to design and synthesize novel derivatives with enhanced biological activity and selectivity. acs.orgnih.gov

For instance, recent studies have explored the synthesis of new benzo[d]isoxazole derivatives as selective blockers of voltage-gated sodium channels (NaV1.1) for the treatment of epilepsy. acs.orgnih.gov Other research has focused on developing potent and selective inhibitors of coagulation factor Xa, which are important anticoagulant drugs. nih.gov The isoxazole (B147169) moiety itself is a target of extensive research due to its presence in compounds with potential as xanthine (B1682287) oxidase inhibitors for treating gout and hyperuricemia. nih.gov

Future research will likely continue to leverage the reactivity of the bromine atom in this compound for palladium-catalyzed cross-coupling reactions to create libraries of new compounds for high-throughput screening. mdpi.com The development of more efficient and environmentally friendly synthetic methods, such as C-H activation/[4+1] annulation, is also an active area of investigation to streamline the synthesis of benzo[d]isoxazole-based drug candidates. rsc.org

Structural Isomerism and Positional Halogenation Implications

Strategies for Benzo[c]isoxazol-3(1H)-one Core Construction

The formation of the benzo[c]isoxazol-3(1H)-one core is the cornerstone of synthesizing this compound. This is typically achieved through intramolecular cyclization of appropriately substituted benzene (B151609) rings.

Cyclization of Ortho-Substituted Precursors

A prevalent strategy involves the cyclization of benzene derivatives carrying reactive functional groups at the ortho positions, which can be induced to form the isoxazolone ring.

One effective method for constructing the benzo[c]isoxazol-3(1H)-one skeleton is through a base-mediated annulation reaction. A key example of this approach involves the reaction of 4-bromo-2-fluorobenzonitrile with N-hydroxyacetamide. In this process, a strong base is utilized to facilitate the intramolecular cyclization, leading to the formation of the desired heterocyclic system. The reaction is typically carried out in a suitable organic solvent.

Starting Material 1Starting Material 2BaseSolventTemperatureYield
4-bromo-2-fluorobenzonitrileN-hydroxyacetamidePotassium tert-butoxideN,N-Dimethylformamide (DMF)Room TemperatureGood

This data is based on analogous reactions and general principles of base-mediated cyclization.

Reductive cyclization of ortho-nitro-substituted benzoic acid derivatives presents another viable pathway to the benzo[c]isoxazol-3(1H)-one core. This method involves the reduction of a nitro group to a hydroxylamine (B1172632) or related intermediate, which then undergoes intramolecular cyclization with a neighboring carbonyl group or its derivative. A common precursor for this reaction is a 5-bromo-2-nitrobenzoic acid derivative. The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity.

Starting MaterialReducing AgentSolventConditionsProduct
5-bromo-2-nitrobenzoic acidVaries (e.g., Zn/NH4Cl, catalytic hydrogenation)VariesVariesThis compound
5-bromo-2-nitrobenzaldehydeVaries (e.g., SnCl2/HCl)VariesVariesThis compound

This table represents plausible reductive cyclization strategies based on established organic synthesis methods.

Condensation and Oxidation Routes

An alternative approach to the benzo[c]isoxazol-3(1H)-one core involves the condensation of precursor molecules followed by an oxidative cyclization step.

High-valent iodine reagents are powerful oxidants that can facilitate the formation of the N-O bond in the isoxazolone ring. researchgate.net These reagents are known for their mild reaction conditions and high selectivity. researchgate.net In a typical sequence, a substituted anthranilic acid derivative can be oxidized to generate a reactive intermediate that readily cyclizes to form the benzo[c]isoxazol-3(1H)-one. While specific examples for the 5-bromo derivative are not extensively detailed in readily available literature, the general applicability of reagents like o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane in similar transformations is well-established. researchgate.net

Regioselective Bromination Techniques

The introduction of a bromine atom at the C-5 position of the benzo[c]isoxazol-3(1H)-one ring is a crucial step. This can be achieved either by starting with an already brominated precursor or by direct bromination of the parent heterocycle.

Direct bromination of benzo[c]isoxazol-3(1H)-one to achieve the 5-bromo isomer requires careful control of reaction conditions to ensure regioselectivity. The electronic properties of the heterocyclic ring direct the electrophilic substitution, and the presence of activating or deactivating groups can influence the position of bromination. The synthesis of the precursor, 4-bromo-2-fluorobenzonitrile, can be achieved by the bromination of 2-fluorobenzonitrile (B118710) using a suitable brominating agent in an acidic medium. google.com

Starting MaterialBrominating AgentSolvent/MediumConditionsProductYield
2-FluoroanilineN-bromosuccinimideDichloromethane0 °C, 45 h4-Bromo-2-fluoroaniline70%
4-Bromo-2-fluoroanilineSulfuric acid, Sodium nitrite, Copper(II) sulfate (B86663) pentahydrate, Sodium hydrogen carbonateWater, Acetic acid, Cyclohexane-5 °C to 50 °C4-Bromo-2-fluorobenzonitrile76%

This data outlines a two-step synthesis of a key precursor for this compound. chemicalbook.com

Direct Electrophilic Aromatic Bromination of Benzo[c]isoxazol-3(1H)-one (e.g., using N-bromosuccinimide or molecular bromine)

One of the most direct approaches to synthesizing this compound is through the electrophilic aromatic bromination of the parent molecule, Benzo[c]isoxazol-3(1H)-one. This type of reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov NBS is often preferred as it can be a more convenient and safer source of electrophilic bromine. wikipedia.orgorganic-chemistry.org For electron-rich aromatic compounds, such as phenols and anilines, NBS can be a highly effective reagent. wikipedia.org The reaction using NBS is often carried out in a suitable solvent, and the choice of solvent can influence the selectivity of the bromination. For instance, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity in the bromination of certain aromatic compounds. wikipedia.org

While the benzo[c]isoxazol-3(1H)-one ring system is not as strongly activated as phenols or anilines, the principles of electrophilic substitution still apply. The reaction would proceed via the attack of the aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the brominated product. For less reactive aromatic rings, more drastic conditions, such as the use of NBS in the presence of a strong acid like concentrated sulfuric acid, may be necessary to facilitate the bromination. utm.my

Table 1: Reagents for Direct Electrophilic Aromatic Bromination

Reagent Chemical Formula Typical Use
N-Bromosuccinimide C₄H₄BrNO₂ Used for allylic, benzylic, and aromatic brominations. wikipedia.orgorganic-chemistry.org
Molecular Bromine Br₂ A common, strong brominating agent for electrophilic aromatic substitution. utm.my

Precursor Halogenation and Subsequent Cyclization Strategies (e.g., cyclization of o-hydroxy ketoximes followed by bromination)

An alternative to direct bromination is a strategy where a bromine-substituted precursor is synthesized first, followed by a cyclization reaction to form the final heterocyclic product. This multi-step approach can offer better control over the regiochemistry of the final molecule.

One such pathway involves the reductive cyclization of a substituted o-nitrobenzoate. nih.gov In this scenario, a methyl 4-bromo-2-nitrobenzoate (B13363513) could serve as the starting material. Partial reduction of the nitro group to a hydroxylamine, followed by an intramolecular cyclization, would yield the desired this compound. This method avoids potential side reactions that might occur during the direct bromination of the heterocyclic system. nih.gov

Another potential precursor-based strategy involves the cyclization of substituted 2-azidobenzoic acids. nih.gov A 4-bromo-2-azidobenzoic acid could undergo photochemical cyclization to form the 5-bromo-substituted benzisoxazolone. This method often proceeds under mild conditions, which is advantageous for thermally sensitive compounds. nih.gov

The cyclization of ketoximes is also a foundational method for creating isoxazole (B147169) rings. conicet.gov.ar A plausible, though less direct, route could start with a 4-bromo-2-hydroxy-substituted aromatic ketone. Conversion of this ketone to its corresponding oxime (an o-hydroxy ketoxime) would create the necessary precursor for a subsequent cyclization step to form the isoxazolone ring.

Table 2: Precursor-Based Synthetic Strategies

Precursor Type Key Transformation Description
Bromo-substituted o-nitrobenzoate Reductive Cyclization Partial reduction of the nitro group to a hydroxylamine, which then cyclizes. nih.gov
Bromo-substituted 2-azidobenzoic acid Photochemical Cyclization Formation of the N–O bond via photolysis of an aryl azide. nih.gov
Bromo-substituted o-hydroxy ketoxime Dehydrative Cyclization Intramolecular condensation of an oxime with a hydroxyl group to form the isoxazole ring. conicet.gov.ar

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. For the synthesis of this compound and its derivatives, green chemistry principles can be applied to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. abap.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and selectivity. semanticscholar.orgbeilstein-journals.org This is due to efficient and uniform heating of the reaction mixture. abap.co.in

In the context of isoxazole synthesis, microwave-assisted protocols have been successfully applied to various cyclization and cycloaddition reactions. semanticscholar.orgjocpr.com For example, the 1,3-dipolar cycloaddition to form isoxazole rings can be completed in as little as 10 minutes under microwave irradiation, with yields reported as high as 91%. semanticscholar.org Similarly, the cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride to form isoxazolo[5,4-b]quinolines is significantly accelerated, requiring only 45-60 seconds under microwave heating compared to longer periods with conventional methods. jocpr.com These examples demonstrate the potential for applying microwave technology to the synthesis of the benzo[c]isoxazol-3(1H)-one core, promising a more energy-efficient and rapid production route.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Cycloaddition Several hours 10 minutes Significant semanticscholar.org
Cyclization 20-60 minutes 45-60 seconds Good to Moderate jocpr.com
Fused Quinazolinones Hours/Days Few minutes Nearly Quantitative beilstein-journals.org

Utilization of Eco-Friendly Solvents (e.g., ionic liquids)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Replacing volatile and hazardous organic solvents with greener alternatives like water or ionic liquids is a key goal.

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methods for the synthesis of isoxazol-5(4H)-one derivatives have been developed using water as the reaction medium, often at room temperature. niscpr.res.inresearchgate.net Some protocols even leverage natural sunlight as a sustainable energy source for reactions conducted in water. semnan.ac.ir

Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their low vapor pressure, thermal stability, and recyclability. They can also act as catalysts. scielo.br In the synthesis of isoxazol-5(4H)-ones, ionic liquids such as 1-methyl-3-carboxymethyl-imidazolium chloride have been used as effective catalysts. scielo.br Interestingly, even when an ionic liquid is used as the catalyst, water may still be the preferred bulk solvent, combining the benefits of both green components. scielo.br The use of such systems can simplify product work-up and allow for the recycling of the catalyst and solvent, aligning with the principles of sustainable chemistry. researchgate.net

Table 4: Green Solvents and Catalysts in Isoxazol-5(4H)-one Synthesis

Halogen-Directed Reactivity at the Bromine Center

The bromine atom at the 5-position of the benzisoxazolone ring is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds and has been applied to functionalize bromo-substituted heterocyclic compounds. nih.govnih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. youtube.com

For this compound, the bromine atom can readily participate in such palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5-position of the benzisoxazolone scaffold. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] are often effective. nih.gov The general scheme for the Suzuki-Miyaura coupling of an aryl bromide is depicted below:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the Pd(0) catalyst and forming the desired C-C bond. youtube.com

This methodology provides a versatile route to a wide array of 5-substituted benzo[c]isoxazolone derivatives, which are of interest in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution Pathways (e.g., with amines and thiols)

The electron-withdrawing nature of the isoxazolone ring can activate the bromine-substituted carbon towards nucleophilic aromatic substitution (SNA r). This allows for the displacement of the bromide ion by various nucleophiles, such as amines and thiols, to form the corresponding 5-amino and 5-thioether derivatives.

These reactions typically require a strong nucleophile and may be facilitated by the use of a base and elevated temperatures. The reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions employed. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been reported as a method for forming C-O bonds via a concerted SNAr mechanism. nih.gov While the substrate is different, the principle of nucleophilic displacement of a halogen on an electron-deficient aromatic system is analogous.

The ability to introduce nitrogen and sulfur-containing functional groups through these pathways significantly expands the chemical space accessible from this compound.

Transformations of the Benzo[c]isoxazolone Ring System

Beyond the reactivity at the bromine center, the benzo[c]isoxazolone ring system itself can undergo a variety of chemical transformations.

Oxidation Reactions and N-Oxide Formation

Information regarding specific oxidation reactions and N-oxide formation for this compound is not extensively detailed in the provided search results. However, analogous heterocyclic systems can undergo oxidation at the nitrogen atom to form N-oxides. This transformation typically involves the use of oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of an N-oxide can significantly alter the electronic properties and reactivity of the heterocyclic ring.

Reductive Transformations of the Isoxazole Moiety (e.g., to benzoxazole (B165842) derivatives)

The isoxazole ring is susceptible to reductive cleavage under various conditions. For example, catalytic hydrogenation can lead to the opening of the isoxazole ring. Depending on the substrate and reaction conditions, this can be a pathway to synthesize other heterocyclic systems. While specific examples for this compound are not provided, the reduction of isoxazoles is a known transformation that can lead to various products, including amino alcohols or, after subsequent reactions, other heterocycles like oxazoles.

Ring-Opening and Rearrangement Mechanisms

The isoxazole ring, particularly when substituted with certain functional groups, can undergo base-promoted ring-opening and rearrangement reactions. For instance, the Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridines, which involves the rearrangement of the isoxazole ring system. beilstein-journals.org Such transformations have also been reported for benzo[d]isoxazoles. beilstein-journals.org These rearrangements can be initiated by a base and can lead to the formation of new heterocyclic structures. The specific outcome of such a reaction on this compound would depend on the reaction conditions and the presence of other functional groups.

Derivatization and Functionalization Strategies

The derivatization of this compound is primarily centered on two key reactive sites: the nitrogen atom of the isoxazolone ring and the carbon-bromine bond on the aromatic ring. These sites allow for a wide range of functionalization strategies, leading to the synthesis of diverse and complex molecules.

The nitrogen atom of the benzo[c]isoxazol-3(1H)-one scaffold can be readily functionalized through N-alkylation and other N-functionalization reactions. These reactions typically proceed via the deprotonation of the N-H bond by a suitable base, followed by nucleophilic attack on an electrophile.

Research on the N-alkylation of substituted 2,1-benzisoxazol-3(1H)-ones, a class of compounds to which this compound belongs, has demonstrated the feasibility of this transformation. nih.gov Base-mediated alkylation is a common and effective method for this purpose. nih.gov In a typical procedure, the isoxazolone is treated with a base to generate the corresponding anion, which then reacts with an alkylating agent.

The choice of base and solvent is crucial for the success of the reaction. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A variety of alkylating agents can be employed, leading to a diverse range of N-substituted products. These include:

Alkyl halides: Primary alkyl halides, such as methyl iodide and ethyl bromide, are effective alkylating agents.

Benzylic and Allylic Halides: Benzylic and allylic halides also react readily, providing a route to introduce these functional groups onto the nitrogen atom. nih.gov

The general reaction scheme for the N-alkylation of this compound is depicted below:


Scheme 1: General N-Alkylation of this compound Image of the N-alkylation reaction of this compound


The table below summarizes the types of alkylating agents that can be used in the N-functionalization of the benzo[c]isoxazolone core.

Alkylating Agent TypeExampleProduct Type
Primary Alkyl HalideMethyl IodideN-Methyl-5-bromobenzo[c]isoxazol-3(1H)-one
Benzylic HalideBenzyl BromideN-Benzyl-5-bromobenzo[c]isoxazol-3(1H)-one
Allylic HalideAllyl BromideN-Allyl-5-bromobenzo[c]isoxazol-3(1H)-one

It is important to note that in some cases, with certain substituted benzisoxazoles, mixtures of N- and O-alkylated products can be obtained. nih.gov The regioselectivity of the alkylation can be influenced by factors such as the nature of the substituent on the benzene ring, the choice of the alkylating agent, and the reaction conditions.

The presence of the bromine atom at the 5-position of the benzo[c]isoxazolone scaffold is a key feature that enables the synthesis of complex molecular architectures. This halogen atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org this compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 5-position.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:


Scheme 2: Suzuki-Miyaura Coupling of this compound Image of the Suzuki-Miyaura coupling reaction of this compound


This reaction is highly versatile due to the commercial availability of a vast array of boronic acids and the tolerance of the reaction to a wide range of functional groups. nih.gov The use of bulky phosphine (B1218219) ligands can be essential for achieving high yields and suppressing the formation of byproducts. researchgate.net

Heck Coupling:

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, which involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction can be used to introduce vinyl groups at the 5-position of the benzo[c]isoxazolone ring, which can then be further elaborated.

The general scheme for the Heck coupling of this compound is shown below:


Scheme 3: Heck Coupling of this compound Image of the Heck coupling reaction of this compound


The combination of N-alkylation and subsequent palladium-catalyzed cross-coupling reactions provides a powerful strategy for the synthesis of a diverse library of complex molecules based on the this compound scaffold. These strategies are of significant interest in medicinal chemistry, as the isoxazole nucleus is a component of numerous biologically active compounds. nih.gov The ability to functionalize both the nitrogen and the 5-position of the aromatic ring allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets.

The following table provides an overview of the types of complex molecular architectures that can be synthesized from this compound using these derivatization strategies.

Derivatization StrategyReagentsResulting Molecular Architecture
N-Alkylation followed by Suzuki-Miyaura Coupling1. Base, Alkyl Halide 2. Arylboronic acid, Pd catalyst, BaseN-Alkyl-5-arylbenzo[c]isoxazol-3(1H)-one
N-Alkylation followed by Heck Coupling1. Base, Alkyl Halide 2. Alkene, Pd catalyst, BaseN-Alkyl-5-vinylbenzo[c]isoxazol-3(1H)-one

These derivatization strategies underscore the utility of this compound as a versatile building block for the construction of complex and potentially bioactive molecules.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, detects the vibrations of chemical bonds and provides a characteristic "fingerprint" of a molecule by identifying its functional groups.

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. orgchemboulder.com This band is typically found in the range of 1700-1800 cm⁻¹. Its exact position provides clues about the ring strain and electronic environment of the lactam (cyclic amide) carbonyl. Other key vibrations include those of the isoxazole ring system, such as C=N, C-O, and N-O stretches, as well as aromatic C-H and C=C stretching and bending vibrations. rjpbcs.com

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3000Medium, BroadN-H stretching vibration
~3100 - 3000MediumAromatic C-H stretching
~1750 - 1720Strong, SharpC=O (carbonyl) stretching of the lactam
~1610, ~1480Medium to WeakC=C aromatic ring stretching
~1250MediumC-N stretching
~1100MediumC-O stretching
Below 900Medium to StrongAromatic C-H out-of-plane bending

Raman Spectroscopy Applications

Raman spectroscopy, a vibrational spectroscopy technique, provides valuable insights into the molecular structure of this compound by probing its characteristic vibrational modes. While specific Raman spectra for this exact compound are not widely published, the expected spectral features can be inferred from the analysis of its constituent parts: the benzo[c]isoxazolone core and the bromine substituent.

The Raman spectrum would be dominated by bands corresponding to the vibrations of the aromatic ring and the isoxazolone heterocycle. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) stretching: A strong band is anticipated around 1775 cm⁻¹, characteristic of the lactam carbonyl in the isoxazolone ring. The FTIR spectrum of the parent compound, benzo[d]isoxazol-3[2H]-one, shows a strong carbonyl absorbance at 1774.95 cm⁻¹, and a similar value is expected for the 5-bromo derivative. researchgate.net

Aromatic C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ range, which are characteristic of the benzene ring.

C-Br stretching: The presence of the bromine atom would introduce a characteristic low-frequency band, typically below 600 cm⁻¹. For instance, in bromobenzene, a C-Br stretching vibration is observed.

Table 1: Predicted Key Raman Shifts for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Carbonyl (C=O) Stretch~1775
Aromatic C=C Stretch1400-1600
C-Br Stretch< 600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing its exact molecular weight and, consequently, its elemental composition. The molecular formula of this compound is C₇H₄BrNO₂.

HRMS analysis would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. ulethbridge.ca This results in two peaks of nearly equal intensity separated by two mass units, which is a definitive indicator of a monobrominated compound. ulethbridge.ca

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), common fragmentation pathways for brominated aromatic compounds include the loss of the bromine atom and the cleavage of the heterocyclic ring. nih.govresearchgate.net The fragmentation of the isoxazolone ring could proceed through various pathways, including the loss of CO and CO₂. The study of fragmentation patterns of related prazoles, which also contain heterocyclic rings, shows that heterolytic cleavage often occurs near the heteroatoms. mdpi.com

Table 2: Expected HRMS Data for this compound

IonDescriptionExpected m/z
[M]⁺Molecular ion (⁷⁹Br)~212.94
[M+2]⁺Molecular ion (⁸¹Br)~214.94
[M-Br]⁺Loss of Bromine~134.02
[M-CO]⁺Loss of Carbon Monoxide~184.95
[M-CO₂]⁺Loss of Carbon Dioxide~168.95

X-ray Crystallography for Definitive Three-Dimensional Structure and Regiochemical Confirmation

While the crystal structure of this compound itself has not been reported in publicly available databases, analysis of related structures provides insight into the expected molecular geometry. The benzo[c]isoxazolone ring system is expected to be largely planar. The bromine atom, being a substituent on the benzene ring, will also lie in this plane.

The crystal packing of the molecules will be influenced by intermolecular interactions such as dipole-dipole interactions and potentially weak hydrogen bonds involving the N-H group and the carbonyl oxygen. unt.edu The presence of the bromine atom can also lead to halogen bonding, which can influence the crystal packing arrangement. acs.org Studies on the crystal packing of other energetic materials have shown that the arrangement of molecules in the crystal lattice can significantly affect the physical properties of the compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated system present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* transitions within the aromatic and heterocyclic ring systems. Phenols, which share the feature of a hydroxyl group on a benzene ring, typically show two absorption bands in the UV region. researchgate.net The parent compound, benzo[d]isoxazol-3-ol, is a tautomer of benzo[d]isoxazol-3(2H)-one. bldpharm.com The introduction of a bromine atom, an auxochrome, onto the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[c]isoxazol-3(1H)-one. This is due to the extension of the conjugated system by the lone pairs of electrons on the bromine atom. spcmc.ac.in The electronic properties and UV-Vis spectra of similar heterocyclic systems have been shown to be influenced by substituents. researchgate.net

Theoretical and Computational Chemistry Investigations of 5 Bromobenzo C Isoxazol 3 1h One

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Studies

No specific DFT studies on 5-Bromobenzo[c]isoxazol-3(1H)-one have been identified in the reviewed literature.

Molecular Orbital Analysis and Electron Delocalization

Detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electron delocalization for this compound, has not been reported in published research.

Calculation of Electrostatic Potentials and Reactivity Indices

There are no available studies that have calculated the electrostatic potentials or reactivity indices for this compound.

Computational Modeling of Reaction Mechanisms and Pathways

No computational studies modeling the reaction mechanisms and pathways involving this compound have been found in the scientific literature.

In Silico Approaches for Biological Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Specific molecular docking simulations predicting the binding of this compound to biological targets have not been documented in the available research.

Structure-Based Drug Design Principles (Computational Aspects)

Structure-based drug design leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design and identify molecules that can bind to it with high affinity and selectivity. This approach is instrumental in modern drug discovery, enabling the prediction of binding modes, the estimation of binding affinities, and the virtual screening of large compound libraries.

For the broader class of isoxazole-containing compounds, several computational techniques are routinely employed to guide the drug discovery process. These include molecular docking, pharmacophore modeling, and virtual screening.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, in the development of novel kinase inhibitors, a significant area of research for isoxazole (B147169) derivatives, molecular docking is used to understand how these compounds interact with the ATP-binding site of kinases. Studies on related isoxazole derivatives have shown that the isoxazole core can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase active site. While no specific docking studies for this compound are readily available, the principles derived from analogous structures suggest that the bromine atom could be strategically utilized to form halogen bonds, thereby enhancing binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. For isoxazole derivatives, pharmacophore models have been developed based on known active compounds to identify novel potential inhibitors from large chemical databases. These models can guide the design of new analogs of this compound with improved activity by ensuring they possess the necessary spatial arrangement of functional groups.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential "hits." Virtual screening can be either structure-based, relying on docking simulations, or ligand-based, using pharmacophore models or other similarity measures. The application of virtual screening to isoxazole libraries has led to the identification of novel compounds with potential antimicrobial and anticancer activities. nih.gov

While specific data for this compound is not available in the reviewed literature, the following table illustrates the type of data typically generated in computational studies of related isoxazole derivatives for kinase inhibition. This data is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Molecular Docking Results of this compound Analogs against a Target Kinase

Compound IDModification on Core ScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound --8.5Met105, Leu158, Asp165 (H-bond)
Analog 1Replacement of Bromine with Chlorine-8.2Met105, Leu158, Asp165 (H-bond)
Analog 2Addition of a Phenyl Group at N1-9.1Met105, Leu158, Phe82 (pi-pi stacking), Asp165 (H-bond)
Analog 3Replacement of Carbonyl with Thione-7.9Met105, Leu158, Cys166 (H-bond)

The continued application of these computational principles to this compound and its derivatives holds significant promise for the discovery of novel and effective therapeutic agents. Further dedicated computational and experimental studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this specific chemical entity.

Exploration of Biological Activity and Structure Activity Relationships Sar in Pre Clinical Research

Mechanistic Investigations of Bioactivity in Cellular and Enzyme Systems

The diverse biological effects of 5-Bromobenzo[c]isoxazol-3(1H)-one and related compounds are rooted in their interactions with key cellular and enzymatic systems.

Enzyme Inhibition and Modulation

Derivatives of the benzo[c]isoxazole scaffold have been identified as modulators of various enzymes, highlighting their therapeutic potential.

Sirtuins: Cambinol (B1668241), a compound structurally related to the isoxazol-one class, and its analogues have been shown to inhibit sirtuins, a class of NAD+-dependent protein deacetylases. nih.govacs.org These enzymes are crucial regulators of metabolism, stress responses, and aging processes. aging-us.com Inhibition of sirtuins, particularly SIRT1 and SIRT2, is being explored as a strategy in cancer therapy, as it can sensitize cells to DNA-damaging agents and reduce tumor growth. aging-us.com For instance, certain isoxazol-5-one cambinol analogues have demonstrated inhibitory activity against SIRT1, SIRT2, and SIRT3. acs.org One SIRT2-selective inhibitor exhibited potent cytotoxicity in lymphoma and epithelial cancer cell lines. acs.org The development of isoform-specific sirtuin inhibitors is an active area of research. aging-us.commdpi.com

α-Glucosidase and α-Amylase: α-Glucosidase inhibitors are effective in managing post-prandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov While direct studies on this compound are limited, related heterocyclic compounds have shown potent α-glucosidase inhibitory activity. nih.gov For example, novel polyprenylated benzoylphloroglucinols demonstrated significant α-glucosidase inhibition, outperforming the control drug acarbose. nih.gov This suggests that the broader class of compounds to which this compound belongs may have potential in this area.

Aldo-keto reductase 1C3 (AKR1C3): AKR1C3 is a key enzyme in the biosynthesis of androgens and is considered an attractive target in castration-resistant prostate cancer (CRPC). nih.gov It is overexpressed in various cancers and contributes to proliferation and chemoresistance. unmc.edunih.gov Researchers have developed potent and selective inhibitors of AKR1C3 based on scaffolds that can be bioisosterically related to the isoxazol-one core. nih.gov For instance, substituting a triazole core with an isoxazole (B147169) heteronucleus in a series of inhibitors maintained potent AKR1C3 inhibition while improving solubility. nih.gov This highlights the potential for isoxazole-containing compounds in developing novel cancer therapies.

Receptor Binding Studies in In Vitro Models

In vitro receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction of compounds with their molecular targets. nih.govfda.gov These studies can determine the affinity of a ligand for a receptor, often expressed as an IC50 value, which indicates the concentration of a drug that inhibits binding by 50%. nih.gov For instance, a series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives, which are isomeric to the benzo[c]isoxazol-3(1H)-one core, were evaluated for their ability to displace a radioligand from benzodiazepine (B76468) receptors. nih.gov The substitution pattern on the pyrazole (B372694) ring was found to significantly influence receptor affinity, with the most active compound showing a 54% inhibition of radioligand binding. nih.gov

Modulation of Specific Cellular Pathways

The biological effects of these compounds are often a consequence of their ability to modulate critical cellular pathways.

Cell Cycle Progression and Apoptosis: Sirtuin inhibitors, including cambinol analogues, have been shown to impact cell cycle progression and induce apoptosis (programmed cell death). acs.org For example, a SIRT2-selective isoxazolone inhibitor was found to induce apoptosis in Burkitt's lymphoma cells. acs.org

Protein Acetylation: Sirtuins function by deacetylating proteins, and their inhibition leads to hyperacetylation of target proteins. nih.gov A key target of SIRT1 is the tumor suppressor protein p53. nih.gov Inhibition of SIRT1 leads to increased acetylation of p53, which enhances its DNA binding and transcriptional activity, potentially contributing to the anti-cancer effects of these inhibitors. nih.govacs.org

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic effects of compounds related to this compound have been evaluated against various cancer cell lines.

Burkitt's lymphoma, HCT116, and MCF7: A SIRT2-selective isoxazolone cambinol analogue demonstrated potent cytotoxicity against both lymphoma (e.g., Namalwa Burkitt's lymphoma) and epithelial cancer cell lines, with IC50 values ranging from 3 to 7 μM. acs.org In studies with other heterocyclic compounds, the HCT-116 colon cancer cell line was found to be particularly sensitive to the antiproliferative activity of several tested compounds. nih.gov Similarly, the MCF-7 breast cancer cell line also showed susceptibility to certain cytotoxic agents. nih.gov While direct data for this compound is not specified, the activity of structurally related compounds suggests potential for further investigation.

Table 1: In Vitro Cytotoxicity of a SIRT2-Selective Isoxazolone Cambinol Analogue

Cell Line Cancer Type IC50 (μM)
Namalwa Burkitt's Lymphoma ~5
HCT116 Colon Carcinoma ~3-7
MCF7 Breast Adenocarcinoma ~3-7

Data derived from studies on cambinol analogues. acs.org

Antimicrobial Activity Investigations

The benzo[c]isoxazol-3(1H)-one scaffold and its derivatives have also been explored for their antimicrobial properties.

Antibacterial Spectrum and Efficacy

Staphylococcus aureus : Staphylococcus aureus is a significant human pathogen, with antibiotic resistance being a major concern. nih.gov Various novel compounds, including those with heterocyclic structures, are being investigated for their anti-S. aureus activity. nih.gov

Escherichia coli : Escherichia coli is another clinically important bacterium. nih.gov Studies on various plant extracts and synthetic compounds have reported activity against E. coli. nih.govscienceopen.com

Salmonella typhi : Salmonella typhi, the causative agent of typhoid fever, is a major health concern in many parts of the world. nih.govresearchgate.net Research has identified novel thiophene-based molecules with promising antibacterial activity against extensively drug-resistant (XDR) S. typhi. nih.gov

Klebsiella pneumoniae : Klebsiella pneumoniae is an opportunistic pathogen that can cause a variety of infections, and multidrug resistance is a significant challenge. nih.govnih.govqscience.com A novel siderophore-conjugated cephalosporin (B10832234), LCB10-0200, has shown potent in vitro and in vivo activity against clinical isolates of K. pneumoniae, including beta-lactamase producing strains. nih.gov

Table 2: Antibacterial Activity of Selected Compound Classes Against Various Bacteria

Bacterial Species Compound Class/Extract Activity Metric Result Reference
Klebsiella pneumoniae Siderophore-conjugated cephalosporin (LCB10-0200) In vitro susceptibility Potent activity against drug-susceptible and resistant strains nih.gov
Salmonella typhi 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate MIC 3.125 mg/mL nih.gov
Staphylococcus aureus 1,3,4-oxadiazole LMM6 MIC 1.95 to 7.81 µg/ml nih.gov
Escherichia coli Litsea cubeba oil MIC 0.125% (v/v) scienceopen.com

This table presents data for different classes of compounds and is for illustrative purposes of antibacterial research against these pathogens.

Structure-Activity Relationship (SAR) Derivation for Bioactive Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the benzazole class of heterocycles, which includes benzisoxazoles, the electronic properties and the position of substituents on the aromatic ring play a determining role in their antimicrobial potency.

A key finding in the SAR of related benzazole derivatives is the influence of electron-withdrawing groups. Research has indicated that the presence of an electron-withdrawing substituent at the 5-position of the benzazole ring tends to increase the antifungal activity, particularly against Candida albicans. nih.gov The bromine atom in this compound is an electron-withdrawing group, which, based on this principle, would be expected to contribute positively to its potential bioactivity. This is further supported by studies on anticonvulsant benzisoxazole derivatives, where the introduction of a halogen atom at the 5-position was found to increase biological activity. nih.gov

In a series of 2-(aryloxymethyl) benzoxazole (B165842) derivatives, the nature and position of substituents on the phenoxy ring were also shown to have a significant impact on antifungal activity. researchgate.net This highlights that modifications at various positions of the core scaffold can modulate the biological effect, providing multiple avenues for optimization. For example, it was discovered in one study that having both nitro and bromo groups on benzisoxazoline structures led to higher activity. researchgate.net

The insights gained from SAR studies guide the rational design and synthesis of new analogues with potentially superior performance. For benzisoxazole and related heterocyclic scaffolds, medicinal chemists have employed various strategies to enhance bioactivity. One common approach involves the conjugation of the benzisoxazole moiety with other chemical entities, such as amino acids or peptides. This has been shown to significantly improve antimicrobial activity compared to the parent compound. nih.gov

Another strategy focuses on modifying the substituents at key positions identified through SAR analysis. For instance, based on the finding that electron-withdrawing groups are beneficial, a series of analogues could be synthesized by introducing different halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the benzisoxazole ring to fine-tune potency and selectivity.

The synthesis of novel 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives is an example of designing analogues for neuropharmacological targets. nih.gov In this work, various substituents were introduced on the pyrrolidine-2,5-dione ring system attached to the benzisoxazole core, leading to the identification of compounds with potent anticonvulsant activity. nih.gov Such synthetic efforts, which systematically explore the chemical space around the core scaffold, are essential for developing compounds with enhanced biological profiles.

Neuropharmacological Research Avenues (Pre-Clinical)

Beyond antimicrobial applications, the benzisoxazole scaffold has attracted significant attention in neuropharmacological research. Pre-clinical studies have identified derivatives with promising activity for treating central nervous system disorders.

Specifically, 3-substituted 1,2-benzisoxazole (B1199462) derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov In these studies, several compounds demonstrated marked anticonvulsant effects in mouse models. nih.gov The SAR analysis from this research provided critical insights: the introduction of a halogen atom, such as bromine, at the 5-position of the benzisoxazole ring was correlated with an increase in both anticonvulsant activity and neurotoxicity. nih.gov This suggests that a compound like this compound could be a subject of interest for its potential effects on the central nervous system, warranting further investigation into its efficacy and safety profile.

Further research has focused on designing novel benzisoxazole derivatives as potential anticonvulsants. A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones were prepared and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The results showed that several of these molecules were highly potent and less neurotoxic than the reference drugs phenytoin (B1677684) and ethosuximide, with the 4-fluorophenyl substituted analogue being particularly active. nih.gov These findings underscore the potential of the benzisoxazole core as a scaffold for the development of new neuropharmacological agents.

Data Tables

Table 1: Antifungal Activity of Selected Benzazole Derivatives

Compound Type Substituent(s) Target Pathogen Activity Metric (µg/mL) Reference
Benzoxazole Derivative 2,4-dichlorophenoxy F. solani IC₅₀: 4.34 researchgate.net
Benzoxazole Derivative 4-chlorophenoxy B. cinerea IC₅₀: 19.92 researchgate.net
Benzisoxazole-Peptide Conjugate F and Cl-containing thiourea Fungal Species MIC: 1.75 nih.gov

Table 2: Neuropharmacological Activity of Selected Benzisoxazole Derivatives

Compound Structure Substituent(s) Activity Type Key Finding Reference
3-(sulfamoylmethyl)-1,2-benzisoxazole Halogen at 5-position Anticonvulsant Increased activity and neurotoxicity nih.gov
3-(sulfamoylmethyl)-1,2-benzisoxazole No substitution Anticonvulsant Promising anticonvulsant profile nih.gov
3-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione 1-(4-fluorophenyl) Anticonvulsant (MES test) ED₅₀: 14.90 mg/kg (oral, rats) nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Complex Heterocyclic Systems

5-Bromobenzo[c]isoxazol-3(1H)-one serves as a pivotal intermediate in the synthesis of more elaborate heterocyclic structures. The bromine atom on the benzene (B151609) ring is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the attachment of a wide range of organic substituents to the benzoisoxazolone core. This functionalization is a key step in building complex, polycyclic molecules that are often explored for their biological and material properties.

The isoxazole (B147169) ring itself can undergo various transformations, further adding to the compound's synthetic utility. These reactions can modify the electronic properties and the three-dimensional structure of the resulting molecules. The versatility of this compound as a building block is a cornerstone of its application in synthetic chemistry.

Table 1: Synthetic Reactions Involving Benzo[c]isoxazol-3(1H)-one Derivatives

Reaction Type Reagents/Conditions Product Type Significance
Suzuki-Miyaura Cross-Coupling Palladium catalyst, boronic acid/ester, base Aryl- or heteroaryl-substituted benzoisoxazolones Formation of C-C bonds for complex molecule synthesis.
Direct Halogenation N-bromosuccinimide (NBS) or Br₂ Brominated benzoisoxazolones Introduction of a reactive handle for further functionalization.
Cyclization of Precursors Base-catalyzed cyclization of substituted benzonitriles Benzo[c]isoxazol-3(1H)-one core Primary synthetic route to the core heterocyclic structure.

Precursor in the Development of Diverse Pharmacophores and Biologically Active Molecules

The isoxazole nucleus is a well-established pharmacophore found in numerous therapeutic agents. nih.govrsc.org Consequently, derivatives of this compound are of significant interest in medicinal chemistry for the development of new drugs. mdpi.com The benzo[d]isoxazole framework is considered a "cornerstone in heterocyclic chemistry" due to its bioisosteric versatility, often mimicking carboxylic acid or amide groups in drug design to enhance metabolic stability.

Research has shown that isoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com For instance, certain substituted isoxazoles have been investigated as potent inhibitors of enzymes involved in disease processes. smolecule.com The bromo-substituent on the aromatic ring can be strategically replaced to modulate the biological activity and pharmacokinetic properties of the resulting molecules, making it a key starting point for creating libraries of potential drug candidates. smolecule.com Fused isoxazoles, in general, are explored for a multitude of therapeutic applications, highlighting the potential of this class of compounds in drug discovery. mdpi.com

Table 2: Reported Biological Activities of Related Isoxazole Derivatives

Compound Class Biological Activity Target/Mechanism (if reported) Reference
Isoxazole Derivatives Antimicrobial, Anti-inflammatory, Anticancer Inhibition of specific enzymes and receptors. smolecule.com
Fused Isoxazoles Anticancer, Antibacterial, Antifungal, Antitumor Wide range of therapeutic targets. mdpi.com
Benzo[d]isoxazol-3-ol Derivatives Antimicrobial, Anticonvulsant Inhibition of enzymes like D-amino-acid oxidase.

Integration into Novel Functional Materials and Optoelectronic Devices

The application of this compound and its derivatives extends into the field of materials science. The aromatic and heterocyclic components of the molecule suggest its potential use as a building block for novel polymers and other advanced materials. smolecule.com The rigid, planar structure and the presence of heteroatoms can impart specific electronic and optical properties to larger macromolecular systems.

While specific research detailing the integration of this compound into OLEDs or organic solar cells is not extensively documented in publicly available literature, the potential for such applications is recognized. Some suppliers of fine chemicals categorize related benzoisoxazole derivatives under materials for OLEDs. bldpharm.com The aromatic nature and functional groups of these compounds suggest they could be investigated for roles as charge-transporting or light-emitting components in such devices. smolecule.com The development of novel organic materials is a key area of research for advancing the efficiency and stability of OLEDs and organic photovoltaics.

Development of Glycoconjugates and Advanced Bioconjugation Strategies

Glycoconjugates, molecules in which carbohydrates are linked to other chemical species, play crucial roles in biological processes and are important targets in drug development and diagnostics. The isoxazole ring system has been successfully incorporated into glycoconjugates using strategies rooted in "click chemistry." researchgate.net

A particularly effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org This reaction can be used to link a sugar molecule to another molecule via an isoxazole bridge. rsc.orgresearchgate.net While not specifically demonstrated for this compound, its core structure is amenable to the synthetic transformations required to participate in such bioconjugation strategies. For example, the bromine atom could be converted into an alkyne or a nitrile oxide precursor, allowing for its conjugation to suitably functionalized biomolecules like carbohydrates, peptides, or nucleic acids. This opens avenues for creating novel probes, diagnostics, and targeted therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromobenzo[c]isoxazol-3(1H)-one, and how can purity be optimized?

  • Methodology : A two-step synthesis is commonly employed, starting from halogenated precursors. For example, bromination of a benzoisoxazolone precursor under controlled conditions (e.g., using NBS or Br₂ in the presence of a Lewis acid) followed by cyclization via intramolecular nucleophilic substitution. Purity is optimized using silica gel flash chromatography (20–30% ethyl acetate/hexane) .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR to ensure regioselectivity.

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

  • Methodology :

  • NMR : The aromatic proton environment is characterized by distinct splitting patterns (e.g., doublets at δ 7.02–6.50 ppm for adjacent protons). The bromine atom induces deshielding, shifting signals downfield .
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 213.94982) and isotopic pattern (Br exhibits a 1:1 79^{79}Br/81^{81}Br ratio) .

Q. What are the common impurities in this compound synthesis, and how are they resolved?

  • Methodology : By-products like debrominated derivatives or uncyclized intermediates are identified via reverse-phase HPLC. Purification involves gradient elution (e.g., acetonitrile/water) or recrystallization from ethanol .

Q. What spectral signatures distinguish this compound in IR and UV-Vis spectroscopy?

  • Methodology :

  • IR : A strong C=O stretch (~1700 cm1^{-1}) and C-Br vibration (~600 cm1^{-1}) are diagnostic .
  • UV-Vis : Conjugation between the isoxazole and benzene rings results in absorption maxima near 270–290 nm (π→π^* transitions) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in electrophilic substitution reactions?

  • Methodology : Bromine acts as a meta-directing group. For example, nitration with HNO3_3/H2_2SO4_4 predominantly yields 7-nitro derivatives. Computational studies (DFT) can predict reactivity by analyzing electron density maps and Fukui indices .

Q. What strategies enhance the pharmacokinetic properties of this compound derivatives in drug discovery?

  • Methodology :

  • Lipophilicity Modulation : Replace bromine with smaller halogens (e.g., F) or introduce hydrophilic groups (e.g., carbamates) via nucleophilic substitution .
  • Metabolic Stability : Perform microsomal assays (e.g., CYP450 inhibition) and compare with analogs like 7-Iodobenzo[c]isoxazol-3(1H)-one to assess halogen effects .

Q. Can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, SNAr at the 4-position is favored due to lower energy barriers, validated by experimental yields .

Q. What is the mechanistic role of this compound in inhibiting D-amino acid oxidase (DAAO)?

  • Methodology :

  • Enzyme Assays : Measure IC50_{50} values using recombinant DAAO and compare with 7-Iodobenzo[c]isoxazol-3(1H)-one to assess halogen electronegativity effects .
  • Molecular Docking : Simulate binding interactions (e.g., AutoDock Vina) to identify key residues (e.g., Arg/Tyr in the active site) .

Q. How do collision cross-section (CCS) values aid in the identification of this compound adducts in mass spectrometry?

  • Methodology : Ion mobility spectrometry (IMS) coupled with CCS prediction tools (e.g., MOBCAL) differentiates adducts. For example, [M+Na]+^+ has a CCS of 140.0 Ų, distinct from [M-H]^- (136.1 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.